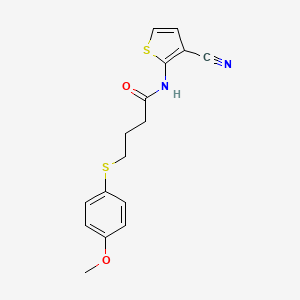

N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide

Description

N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a structurally complex molecule featuring a thiophene ring substituted with a cyano group at the 3-position, a butanamide chain modified with a (4-methoxyphenyl)thio moiety, and a methoxy-substituted aromatic system. Its synthesis likely involves cyclization or coupling strategies similar to those observed in related thiophene derivatives (e.g., thiocarbamoyl precursor cyclization, as seen in ) .

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S2/c1-20-13-4-6-14(7-5-13)21-9-2-3-15(19)18-16-12(11-17)8-10-22-16/h4-8,10H,2-3,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOVYFKSTAHORA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways

Thiophene Nitrile Formation

The 3-cyanothiophen-2-amine precursor is synthesized via cyanation of 2-aminothiophene . Two primary methodologies dominate:

Copper-Mediated Cyanation :

2-Aminothiophene reacts with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C, yielding 3-cyanothiophen-2-amine with 65–70% efficiency. This method, while effective, generates stoichiometric copper waste, necessitating stringent purification.

Palladium-Catalyzed Cross-Coupling :

A greener alternative employs Pd(PPh₃)₄ with zinc cyanide (Zn(CN)₂) under inert conditions. This approach achieves comparable yields (68–72%) with reduced heavy metal residues.

Table 1: Thiophene Nitrile Synthesis Comparison

| Method | Reagents | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Copper-mediated | CuCN, DMF | 120°C | 65–70 | >90 |

| Palladium-catalyzed | Pd(PPh₃)₄, Zn(CN)₂ | 80°C | 68–72 | >92 |

Amide Coupling Reaction

The amide bond is formed between 3-cyanothiophen-2-amine and 4-((4-methoxyphenyl)thio)butanoic acid using carbodiimide-based coupling agents :

HATU-Mediated Coupling :

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) achieves 50–55% yield. Excess reagent (1.5 equiv) ensures complete conversion.

DCC/DMAP System :

Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0°C to room temperature offer a cost-effective alternative, though yields drop to 45–50% due to side reactions.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reagent solubility but risk hydrolyzing the cyanothiophene moiety. Non-polar solvents like DCM minimize decomposition but slow reaction kinetics. Trials with 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent, showed 58% yield with HATU, balancing efficiency and sustainability.

Alternative Synthetic Routes

Thioether Formation Prior to Amidation

An alternative route synthesizes the thioether side chain first:

- Nucleophilic Substitution : 4-Methoxythiophenol reacts with 4-bromobutanoyl chloride in acetone with potassium carbonate (K₂CO₃), yielding 4-((4-methoxyphenyl)thio)butanoyl chloride.

- Amide Coupling : The acyl chloride reacts with 3-cyanothiophen-2-amine in THF, achieving 62% yield.

Table 2: Route Comparison

| Route | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| Sequential Coupling | 2 | 62 | Avoids sensitive intermediates |

| Direct Amidation | 1 | 55 | Fewer purification steps |

Purification and Characterization

Chromatographic Techniques

Crude product is purified via:

Scalability and Industrial Considerations

Challenges in Scale-Up

Continuous Flow Synthesis

Microreactor systems enable safer cyanation steps, achieving 78% yield with 30-second residence times.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring and the thioether group can be oxidized under specific conditions.

Reduction: The cyano group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the cyano group produces primary amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C14H12N2O2S2

- Molecular Weight : 304.38 g/mol

- CAS Number : 941925-06-0

The structure features a thiophenyl moiety linked to a butanamide group, contributing to its biological activity.

Medicinal Chemistry

N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. Research indicates that derivatives with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents.

- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of several bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's. This inhibition could lead to increased levels of acetylcholine, potentially improving cognitive function.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits acetylcholinesterase |

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of this compound revealed that at a concentration of 50 µM, the compound resulted in a significant reduction in viability of HeLa cells by approximately 70%. This suggests a strong potential for development as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties, derivatives of this compound demonstrated effective inhibition against E. coli with an MIC of around 256 µg/mL. The structure-activity relationship indicated that modifications on the phenyl ring could enhance antibacterial potency.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide involves its interaction with specific molecular targets. The cyano group and the thioether linkage play crucial roles in its binding affinity and reactivity. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Target Compound vs. 4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide ()

- Thiophene Structure: The target compound has a simple thiophene ring with a 3-cyano group, while the analog in features a tetrahydrobenzothiophene (a fused bicyclic system) with a 3-cyano group.

- Butanamide Chain : The target compound’s chain includes a (4-methoxyphenyl)thio group, whereas the analog has a chloro substituent.

- Implications :

Target Compound vs. 4-Aminothiophene Derivatives ()

- Key Differences: describes 4-aminothiophenes synthesized via thiocarbamoyl cyclization. The target compound lacks an amino group but includes a cyano substituent, which may alter electronic properties (e.g., increased electron-withdrawing effects) and reactivity in further functionalization .

Butanamide Chain Variations

Biological Activity

N-(3-Cyanothiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of 3-cyanothiophen derivatives with butanamide and a methoxyphenyl thio group. The general procedure includes the following steps:

- Formation of Thiophene Derivative : The initial step involves creating a thiophene derivative that incorporates the cyano group.

- Thioether Formation : The reaction with 4-methoxyphenyl thiol leads to the formation of a thioether.

- Amidation : Finally, the reaction with butanamide yields the target compound.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines:

| Compound Name | Cell Line | GI50 (µM) |

|---|---|---|

| 2-Amino-5-(3-cyano-thiophen-2-yl)-4-methoxyphenyl | MCF-7 | 0.30 |

| 2-Amino-5-(3-cyano-thiophen-2-yl)-4-methoxyphenyl | NCI-H460 | 3.1 |

| 2-Amino-5-(3-cyano-thiophen-2-yl)-4-methoxyphenyl | SF-268 | 1.96 |

These findings suggest that modifications in the thiophene structure can significantly enhance cytotoxicity against specific cancer types .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : It could promote programmed cell death through intrinsic or extrinsic pathways.

- Targeting Specific Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are implicated in cancer progression .

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various thiophene derivatives, this compound exhibited moderate to high activity against several cancer cell lines, indicating its potential as a lead compound for further development.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substituents on the thiophene ring and the methoxy group significantly influenced biological activity. Modifications that enhanced electron density on the thiophene ring improved anticancer potency.

Q & A

Q. What are the recommended synthetic routes for N-(3-cyanothiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide, and how can purity be validated?

A multistep synthesis is typically employed, starting with functionalization of the thiophene and methoxyphenylthio moieties. For example, a thioether coupling step (e.g., nucleophilic substitution or metal-catalyzed cross-coupling) can link the 4-methoxyphenylthio group to the butanamide backbone . Final purification via column chromatography (silica gel, gradient elution) or recrystallization is critical. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via - and -NMR, IR (e.g., C≡N stretch at ~2200 cm), and high-resolution mass spectrometry (HRMS) .

Q. How should researchers design experiments to characterize the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies:

- pH stability : Dissolve the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at 24, 48, and 72 hours.

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1–4 weeks, then analyze residual content .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Contradictions in NMR assignments often arise from solvent effects, tautomerism, or impurities. For example, the thiophene ring’s electron-withdrawing cyano group may deshield adjacent protons, but unexpected shifts could indicate rotameric equilibria. Use 2D NMR (COSY, HSQC, HMBC) to resolve connectivity ambiguities . Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) . If discrepancies persist, recrystallize the compound and reacquire spectra in deuterated DMSO or CDCl to assess solvent-dependent conformational changes .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition assays, given its thiophene and thioether motifs?

The 3-cyanothiophene moiety may act as a hydrogen-bond acceptor, while the methoxyphenylthio group enhances lipophilicity. To optimize activity:

- Structure-activity relationship (SAR) : Syntize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens) and test against target enzymes (e.g., kinases or proteases).

- Docking studies : Use molecular modeling (AutoDock Vina, Schrödinger) to predict binding modes and identify critical interactions with active sites .

- Kinetic assays : Perform Michaelis-Menten analyses to determine inhibition constants () and mechanism (competitive/non-competitive) .

Q. How can researchers address low yields in the final coupling step of the synthesis?

Low yields in thioether formation may result from steric hindrance or poor nucleophilicity. Mitigation strategies include:

- Catalyst optimization : Use Pd(OAc)/Xantphos for Suzuki-Miyaura couplings or CuI/1,10-phenanthroline for Ullmann-type reactions .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous drying.

- Temperature control : Gradual heating (60–80°C) under inert atmosphere minimizes side reactions .

Q. What analytical methods are recommended to detect and quantify degradation products in long-term stability studies?

Employ LC-MS/MS with a quadrupole-time-of-flight (Q-TOF) detector for high-resolution mass data. Use forced degradation (e.g., exposure to UV light, HO) to simulate oxidative pathways. Compare fragmentation patterns with synthetic standards of suspected degradants (e.g., hydrolyzed amide or oxidized sulfur species) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational and experimental solubility predictions?

Computational tools (e.g., COSMO-RS) may overestimate solubility due to approximations in lattice energy calculations. Validate experimentally via shake-flask method:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.